molecular formula C15H13BrN2O4S B2652393 2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 926032-56-6

2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2652393
CAS RN: 926032-56-6
M. Wt: 397.24
InChI Key: CATRZRPAUILKGP-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactivity . The compound also contains a bromine atom, which could potentially make it reactive and useful in further chemical transformations.

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : Research by Pişkin, Canpolat, and Öztürk (2020) explored new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

  • Spectroscopic and Photophysical Properties : Another study by Öncül, Öztürk, and Pişkin (2022) synthesized zinc(II) phthalocyanine compounds with benzenesulfonamide substituents. These compounds demonstrated potential as photosensitizers in photodynamic therapy, an alternative therapy for cancer treatment, due to their favorable fluorescence, singlet oxygen production, and photostability (Öncül, Öztürk, & Pişkin, 2022).

Molecular Packing and Supramolecular Architecture

  • Molecular Packing in N-(4-bromobenzoyl)-arylsulfonamides : Naveen et al. (2017) presented an analysis of molecular packing in N-(4-bromobenzoyl)-substituted benzenesulfonamides. The study provided insights into intermolecular interactions and supramolecular architectures, which are crucial for understanding the material's properties (Naveen et al., 2017).

Environmental Presence and Analysis

  • Occurrence in Outdoor Air Particulate Matter : Research by Maceira, Marcé, and Borrull (2018) developed a method to determine benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter. This study is significant for understanding the environmental presence and human exposure to these compounds (Maceira, Marcé, & Borrull, 2018).

Synthesis and Characterization

  • Synthesis of Quinazolines : Křupková, Slough, and Krchňák (2010) explored the synthesis of quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and alpha-(2-nitrophenylsulfonyl)amino ketones, contributing to the understanding of the chemical properties and potential applications of these compounds (Křupková, Slough, & Krchňák, 2010).

  • Synthesis of Bromomethyl-3,4-Dihydro-2-Methyl-4-Oxoquinazoline : A study by Cao Sheng-li (2004) focused on the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediate for some anti-cancer drugs (Cao Sheng-li, 2004).

properties

IUPAC Name

2-bromo-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4S/c16-12-3-1-2-4-14(12)23(20,21)18-10-5-6-13-11(9-10)15(19)17-7-8-22-13/h1-6,9,18H,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATRZRPAUILKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

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